molecular formula C14H22N2O B13781689 Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- CAS No. 91793-40-7

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)-

Cat. No.: B13781689
CAS No.: 91793-40-7
M. Wt: 234.34 g/mol
InChI Key: VFFIBFFLDDIALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- is a substituted acetamide derivative characterized by a dimethylbenzyl group (α,α-dimethylbenzyl) attached to the nitrogen atom and a propylamino group at the second carbon of the acetamide backbone. This structure confers unique physicochemical properties, such as increased lipophilicity due to the bulky aromatic substituent, which may influence solubility, bioavailability, and receptor-binding affinity.

Properties

CAS No.

91793-40-7

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-2-(propylamino)acetamide

InChI

InChI=1S/C14H22N2O/c1-4-10-15-11-13(17)16-14(2,3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3,(H,16,17)

InChI Key

VFFIBFFLDDIALY-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Ester-Ammonia Route

A plausible route involves preparing an ester intermediate of the corresponding alpha,alpha-dimethylbenzyl-substituted acetic acid, followed by reaction with propylamine or ammonia in alcoholic solvent:

Step Description Conditions Notes
1 Esterification of 2-(alpha,alpha-dimethylbenzyl)acetic acid with C1-C6 alcohol (e.g., methanol or ethanol) Catalytic acid (p-toluene sulphonic acid), reflux 60–90 °C Ester isolated or used in situ
2 Reaction of ester with propylamine or ammonia in alcoholic solvent 0–100 °C, reflux Produces corresponding acetamide with high yield and purity

This method benefits from mild conditions and high selectivity, minimizing side reactions.

N-Acylation using Activated Acyl Compounds

Alternatively, the N-(alpha,alpha-dimethylbenzyl) substituent can be introduced by reacting the appropriate amine with an activated acyl compound such as an acyl chloride or anhydride derivative of the acetic acid:

Step Description Conditions Notes
1 Preparation of acyl chloride or activated ester of alpha,alpha-dimethylbenzyl acetic acid Use of thionyl chloride or carbodiimide coupling agents Requires careful handling
2 Reaction with propylamine or substituted amine Base (e.g., triethylamine), low temperature to room temp Formation of amide bond

This approach allows precise control over substitution patterns but may require purification to remove side products.

Phase Transfer Catalyzed Condensation

In a method demonstrated for structurally related compounds, N-(2-phenyl)ethyl-2-aminoacetamide was reacted with chloroacetaldehyde dimethyl acetal in the presence of a base and phase transfer catalyst in a biphasic organic solvent/water system. After reaction, the product was isolated and converted to a stable salt by passing dry hydrogen halide gas:

Step Description Conditions Notes
1 Mixing aminoacetamide with chloroacetaldehyde dimethyl acetal Base and phase transfer catalyst, organic solvent/water Reaction temperature optimized per substrate
2 Separation of organic layer, solvent evaporation Standard lab techniques Concentrated product obtained
3 Salt formation by passing dry HCl or HBr gas Controlled gas flow, inert atmosphere Enhances product stability and purity

This method emphasizes high yield, low cost, and stable product quality and could be adapted for the target compound.

Comparative Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Ester-Ammonia Reaction Ester of substituted acetic acid, ammonia/propylamine Reflux 30–90 °C, acid catalyst High yield, simple setup Requires ester intermediate
N-Acylation with Activated Acyl Acyl chloride/anhydride, amine Low to room temp, base Precise substitution control Sensitive reagents, side products
Phase Transfer Catalysis Aminoacetamide, chloroacetaldehyde dimethyl acetal, base, PTC Biphasic solvent, room temp High yield, stable salts Requires phase transfer catalyst

Research Findings and Stability Considerations

  • The ester-ammonia method yields amides with high purity and can be scaled industrially with catalytic acid use and reflux conditions.

  • N-acetylation methods using carbamate potassium salts demonstrate stable reagent formation that can be stored for years, indicating potential for long-term storage of intermediates or reagents in synthesis.

  • Salt formation via dry hydrogen halide gas enhances product stability, a critical factor for pharmaceutical intermediates.

Summary and Recommendations

The preparation of Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- can be effectively achieved by adapting known synthetic routes for related amide compounds:

  • The ester-ammonia reaction method is recommended for its simplicity, scalability, and high yield.

  • For precise substitution control, N-acylation with activated acyl compounds is suitable but requires more careful reagent handling.

  • Incorporation of phase transfer catalysis and salt formation steps can improve product stability and purity, especially for pharmaceutical applications.

Future research should focus on optimizing reaction conditions specific to the alpha,alpha-dimethylbenzyl and propylamino substituents, including solvent choice, temperature, and catalyst loading to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Analogues in Anticancer Research

Several acetamide derivatives with aromatic and heterocyclic substituents exhibit potent anticancer activity. For example:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) shows significant activity against HCT-1, SF268, and MCF-7 cancer cell lines (MTT assay) due to the quinazoline sulfonyl group enhancing DNA intercalation or kinase inhibition .
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) demonstrates improved selectivity for HT-15 and PC-3 cell lines, attributed to the piperidine moiety modulating solubility and membrane permeability .

Comparison with Target Compound: The dimethylbenzyl group in the target compound may reduce water solubility compared to methoxyphenyl derivatives but could enhance penetration through lipid membranes.

Receptor Agonists: FPR1/FPR2 Ligands

Pyridazin-3(2H)-one acetamides act as formyl peptide receptor (FPR) agonists:

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a mixed FPR1/FPR2 ligand, activating calcium mobilization and chemotaxis in neutrophils .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a specific FPR2 agonist, highlighting the role of substituent positioning (para vs. ortho methoxy) in receptor selectivity .

Comparison with Target Compound: The dimethylbenzyl group in the target compound lacks the pyridazinone core critical for FPR binding. Instead, its propylamino group may favor interactions with amine-sensitive receptors, suggesting divergent therapeutic applications .

Anesthetic Analogues: Prilocaine and Derivatives

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide), a local anesthetic, shares structural similarities with the target compound:

  • Molecular Weight : 220.31 g/mol .
  • Solubility and Stability : Requires storage below 25°C due to sensitivity to hydrolysis .

Benzothiazole Derivatives in Patent Literature

Benzothiazole acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , feature electron-withdrawing trifluoromethyl groups that enhance binding to enzymatic targets (e.g., kinases or proteases) .

Comparison with Target Compound :
The dimethylbenzyl group in the target compound lacks the electronegative trifluoromethyl substituent, likely reducing electrophilic reactivity but improving aromatic π-π stacking interactions in hydrophobic binding pockets .

Data Tables

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound α,α-dimethylbenzyl, propylamino ~260 (estimated) Hypothetical nerve blocking
Prilocaine 2-methylphenyl, propylamino 220.31 Local anesthetic
Compound 38 (Anticancer) 4-methoxyphenyl, quinazoline sulfonyl ~450 (estimated) Anticancer (HCT-1, MCF-7)
FPR2 Agonist () 4-bromophenyl, pyridazinone ~480 (estimated) Neutrophil activation

Table 2: Physicochemical Properties

Compound Name Solubility (Water) LogP (Estimated) Stability Notes
Target Compound Low ~3.5 Stable at RT, hydrolytically sensitive?
Prilocaine Moderate 2.1 Store <25°C, avoid moisture
Compound 38 (Anticancer) Low ~4.2 Requires DMSO for dissolution

Q & A

Q. What are the optimal synthetic routes for N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)acetamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide Coupling : React 2-(propylamino)acetic acid derivatives with N-(alpha,alpha-dimethylbenzyl)amine using coupling agents like HATU or EDCI under inert atmospheres (N₂/Ar) to prevent oxidation .

Temperature Control : Maintain reactions at 0–5°C during coupling to minimize side reactions, followed by gradual warming to room temperature for completion .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via TLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylbenzyl protons at δ 1.4–1.6 ppm, propylamino protons at δ 2.8–3.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phases to verify purity ≥99% .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 263.3) .

Q. How should researchers assess the compound’s stability under storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store aliquots at 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC every 30 days.
  • Light Sensitivity : Perform photostability studies (ICH Q1B) using UV-vis spectroscopy to detect chromophore changes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
  • Structural Validation : Confirm batch-to-batch consistency using X-ray crystallography (e.g., dihedral angle analysis of the dimethylbenzyl group) or 2D NMR (NOESY for spatial conformation) .

Q. What strategies are employed to elucidate the binding interactions between this compound and its molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase targets (e.g., FLT3). Validate with mutagenesis (e.g., alanine scanning of key binding residues) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to quantify affinity for targets like GPCRs .

Q. How can structural modifications improve the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents on the dimethylbenzyl group (e.g., halogens for increased lipophilicity) or replace propylamino with cyclopropylamino for metabolic stability .
  • In Vitro ADME Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (human liver microsomes), and CYP inhibition to guide optimization .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be addressed?

  • Methodological Answer :
  • Deuterated Solvent Calibration : Ensure consistency in solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS).
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that may cause peak splitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.